N-(2-Pyridyl)oxamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

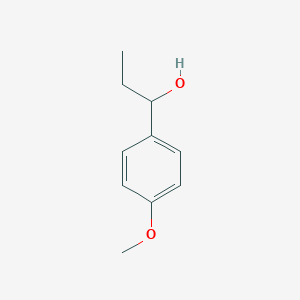

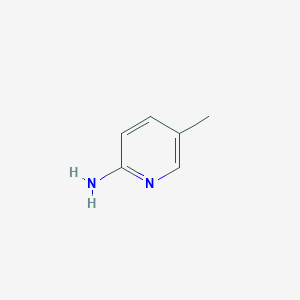

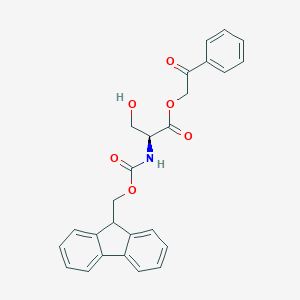

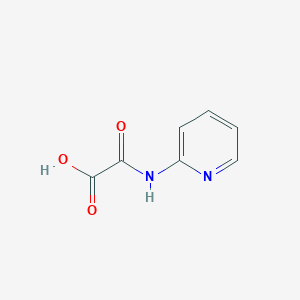

N-(2-Pyridyl)oxamic acid is a compound with the molecular formula C7H6N2O3 . It is a non-steroidal anti-inflammatory drug that belongs to the group of piroxicam . It is also a metabolite of Tenoxicam .

Synthesis Analysis

The synthesis of N-(2-Pyridyl)oxamic acid involves the reaction with lithium hydroxide in 1,4-dioxane at 20°C . Another method involves the photoredox-catalyzed decarboxylation of α-oxo carboxylic acids .

Molecular Structure Analysis

The molecular weight of N-(2-Pyridyl)oxamic acid is 166.13 g/mol . The IUPAC name for this compound is 2-oxo-2-(pyridin-2-ylamino)acetic acid .

Chemical Reactions Analysis

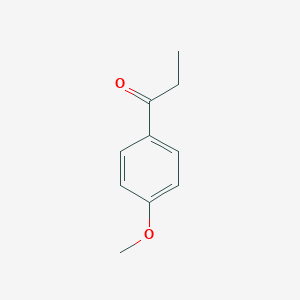

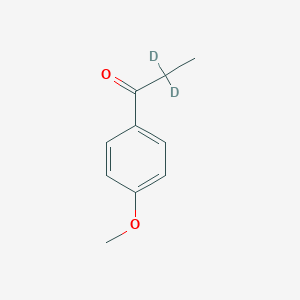

N-(2-Pyridyl)oxamic acid can undergo oxidative decarboxylation through thermal, photochemical, electrochemical, or photoelectrochemical means, generating carbamoyl radicals . These radicals may further add to unsaturated systems to provide a broad range of important amides .

Physical And Chemical Properties Analysis

N-(2-Pyridyl)oxamic acid has a molecular weight of 166.13 g/mol . It has a topological polar surface area of 79.3 Ų . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It also contains a total of 18 bonds, including 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, and 2 double bonds .

科学的研究の応用

Precursor of Carbamoyl Radicals

N-(2-Pyridyl)oxamic acid, like other oxamic acids, can serve as a useful precursor of carbamoyl radicals . This method of generating these nucleophilic radicals is mild and efficient, and it compares well with previous methods .

Generation of Important Amides

The oxidative decarboxylation of oxamic acids, including N-(2-Pyridyl)oxamic acid, can be mediated through thermal, photochemical, electrochemical, or photoelectrochemical means . This process generates carbamoyl radicals, which may further add to unsaturated systems to provide a broad range of important amides .

3. Preparation of Urethanes, Ureas, and Thioureas Oxidative decarboxylation of oxamic acids also offers a straightforward entry for the preparation of urethanes, ureas, and thioureas . This makes N-(2-Pyridyl)oxamic acid a valuable compound in the synthesis of these substances.

Access to Urethanes via Isocyanates

Oxamic acids such as N-(2-Pyridyl)oxamic acid are attractive precursors to access urethanes via isocyanates . This provides a convenient route for the synthesis of urethanes.

Synthesis of Heteroaromatic Amides

N-(2-Pyridyl)oxamic acid can be used for the synthesis of heteroaromatic amides through the Minisci reaction . This expands its utility in the field of heterocyclic chemistry.

Decarboxylative Cross-Coupling

Decarboxylative cross-coupling of oxamic acids with (hetero)aryl halides has been accomplished through the synergistic merger of organic photoredox with nickel catalysis . This makes N-(2-Pyridyl)oxamic acid a useful starting material in this process.

Metabolite of Tenoxicam

N-(2-Pyridyl)oxamic acid is a metabolite of Tenoxicam . This suggests its potential role in drug metabolism studies.

Safety and Hazards

将来の方向性

作用機序

Target of Action

N-(2-Pyridyl)oxamic acid is a non-steroidal anti-inflammatory drug . It primarily targets the inflammatory response in the body . It has been found to be a competitive inhibitor of the reaction between singlet oxygen and certain organic compounds .

Mode of Action

The compound interacts with its targets by competitively inhibiting the reaction between singlet oxygen and certain organic compounds . This means that it binds to the same site as the singlet oxygen, preventing the oxygen from reacting with the organic compounds .

Biochemical Pathways

Given its role as a competitive inhibitor of singlet oxygen reactions, it likely impacts pathways involving oxidative stress and inflammation .

Pharmacokinetics

Like many non-steroidal anti-inflammatory drugs, it is likely to be well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of N-(2-Pyridyl)oxamic acid’s action are likely to include a reduction in inflammation and oxidative stress, given its role as a competitive inhibitor of singlet oxygen reactions .

特性

IUPAC Name |

2-oxo-2-(pyridin-2-ylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-6(7(11)12)9-5-3-1-2-4-8-5/h1-4H,(H,11,12)(H,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQLBRIIHVJSCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339405 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Pyridyl)oxamic acid | |

CAS RN |

13120-39-3 |

Source

|

| Record name | N-(2-PYRIDYL)OXAMIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。